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Abstract
This technical guide provides a comprehensive overview of 1,4-Piperazinedipropanesulfonic
acid, beta1,beta4-dihydroxy-, commonly known as POPSO. Primarily utilized as a zwitterionic

biological buffer, POPSO is a member of the "Good's buffers" series, valued for its buffering

efficacy in the physiological pH range, minimal metal ion chelation, and stability in biological

systems. This document details its chemical and physical properties, synthesis, and

established applications in life sciences research. Notably, this guide also explores the

emerging understanding of POPSO's biological activities beyond pH control, including its role

as an inhibitor of mitochondrial chloride uniport and its effects on cellular systems. Detailed,

adaptable experimental protocols for its use in enzyme assays, cell culture, and protein

purification are provided, alongside all available quantitative data. This guide is intended for

researchers, scientists, and drug development professionals seeking to utilize or understand

the multifaceted nature of POPSO.

Introduction
1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- (POPSO) is a sulfopropyl

derivative of piperazine. As a "Good's buffer," it possesses several characteristics that make it a
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valuable tool in biological and biochemical research, including high water solubility, low

permeability through biological membranes, and a pKa value that provides buffering capacity in

the physiological pH range. While its primary application is the maintenance of a stable pH

environment, recent findings indicate that POPSO can exert direct biological effects, a critical

consideration for its use in sensitive experimental systems. This guide aims to provide a

thorough technical understanding of POPSO, from its fundamental properties to its practical

applications and biological implications.

Chemical and Physical Properties
POPSO is a white to off-white crystalline powder. Its chemical structure features a central

piperazine ring substituted at both nitrogen atoms with a 2-hydroxypropanesulfonic acid group.

This zwitterionic nature contributes to its high solubility in aqueous solutions.

Table 1: Chemical and Physical Properties of POPSO

Property Value Reference

CAS Number 68189-43-5 General

Molecular Formula C₁₀H₂₂N₂O₈S₂ General

Molecular Weight 362.42 g/mol General

IUPAC Name

2-hydroxy-3-[4-(2-hydroxy-3-

sulfopropyl)piperazin-1-

yl]propane-1-sulfonic acid

General

Synonyms

POPSO, Piperazine-N,N'-

bis(2-hydroxypropanesulfonic

acid)

General

pKa (25 °C)
7.2 - 8.5 (effective buffering

range)
[1][2]

Appearance
White to almost white

crystalline powder
General

Solubility High in water General
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Synthesis
A specific, detailed synthesis protocol for 1,4-Piperazinedipropanesulfonic acid,
beta1,beta4-dihydroxy- is not readily available in the public domain. However, a general

synthetic strategy for piperazine-based sulfonic acid buffers involves the nucleophilic addition

of piperazine to a suitable sulfonating agent. For POPSO, this would likely involve the reaction

of piperazine with an epoxide-containing sulfonic acid precursor, such as 3-hydroxy-1,2-

epoxypropane-1-sulfonic acid, or a related reactive intermediate.

Conceptual Synthesis Workflow:

Piperazine

Nucleophilic
Ring Opening

2x Epoxide-containing
sulfonic acid precursor

Aqueous or
polar aprotic solvent

Purification
(e.g., Recrystallization) POPSO

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of POPSO.

This reaction would proceed via a nucleophilic attack of the piperazine nitrogens on the

epoxide ring of two equivalents of the sulfonating agent, resulting in the formation of the di-

substituted piperazine with the desired beta-hydroxypropanesulfonic acid side chains. The

reaction conditions, such as temperature and stoichiometry, would need to be carefully

controlled to ensure di-substitution and minimize side products.

Biological Activity and Toxicology
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While primarily used as an inert buffer, POPSO has been shown to exhibit biological activity.

This is a critical consideration for its use in cellular and molecular studies where off-target

effects could confound experimental results.

Inhibition of Mitochondrial Chloride Uniport
The most well-documented biological effect of POPSO is its inhibition of the anion uniport

across the inner mitochondrial membrane. This inhibition can impact mitochondrial function and

cellular homeostasis.

Table 2: Quantitative Biological Activity of POPSO

Biological
Target

Effect Value
Organism/Syst
em

Reference

Mitochondrial

Anion Uniport

Inhibition of

Chloride Uniport
IC₅₀ = 24 mM

Isolated

Mitochondria
[2]

Algal Growth
Enhancement of

Copper Toxicity
Not specified

Amphidinium

carterae
[2]

Mitochondrial Membrane Impairment
POPSO has been observed to impair the mitochondrial inner membrane. The precise

mechanism of this impairment is not fully elucidated but is likely related to its interaction with

membrane proteins or lipids, potentially as a consequence of its zwitterionic and sulfonate

moieties.

Copper Chelation and Algal Toxicity
POPSO can influence the bioavailability and toxicity of metal ions. It has been shown to

enhance the uptake and toxicity of copper in the alga Amphidinium carterae. This suggests that

POPSO may interact with copper ions, although it is generally considered to have low metal-

binding capacity compared to chelators like EDTA.

Logical Relationship of POPSO's Biological Effects:
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Caption: Known biological effects and interactions of POPSO.

Experimental Protocols
The following protocols are generalized and should be optimized for specific experimental

systems.

Preparation of a 0.5 M POPSO Stock Solution
Dissolution: Weigh out 181.21 g of POPSO (anhydrous) for a 1 L solution. Add to 800 mL of

deionized water.

pH Adjustment: Stir the solution until the POPSO is completely dissolved. Adjust the pH to

the desired value (within the 7.2-8.5 range) using a concentrated solution of NaOH or KOH.

Final Volume: Once the desired pH is reached, bring the final volume to 1 L with deionized

water.
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Sterilization: If required for cell culture or other sterile applications, filter-sterilize the solution

through a 0.22 µm filter.

Storage: Store the stock solution at room temperature.

Workflow for POPSO Buffer Preparation:

Start Weigh POPSO Dissolve in dH2O Adjust pH with
NaOH/KOH Bring to Final Volume Filter Sterilize

(optional) Store at RT

Click to download full resolution via product page

Caption: General workflow for preparing a POPSO buffer solution.

Use of POPSO in Enzyme Assays
POPSO is suitable for many enzyme assays due to its physiological pH range and low

interference with many enzymatic reactions.

Buffer Preparation: Prepare a working solution of POPSO buffer at the desired concentration

(typically 20-100 mM) and pH for the specific enzyme being assayed.

Reaction Mixture: Assemble the reaction mixture containing the POPSO buffer, substrate,

and any necessary cofactors.

Enzyme Addition: Initiate the reaction by adding the enzyme solution.

Data Acquisition: Monitor the reaction progress using a suitable detection method (e.g.,

spectrophotometry, fluorometry).

Use of POPSO in Cell Culture
POPSO can be used as a buffering agent in cell culture media, particularly for applications

where bicarbonate-based buffering systems are not suitable.
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Media Formulation: Prepare the cell culture medium, substituting the standard bicarbonate

buffer with POPSO at a concentration typically ranging from 10-25 mM.

pH Adjustment: Adjust the pH of the POPSO-buffered medium to the optimal level for the

specific cell line (e.g., pH 7.4).

Cell Culture: Culture the cells in the POPSO-buffered medium in a non-CO₂ incubator or in

sealed flasks.

Monitoring: Regularly monitor cell health, morphology, and proliferation, being mindful of the

potential biological effects of POPSO at higher concentrations.

Use of POPSO in Protein Purification
POPSO can be used in buffers for various protein purification techniques, such as ion-

exchange and size-exclusion chromatography.

Buffer Preparation: Prepare the lysis, wash, and elution buffers containing POPSO at a

suitable concentration (e.g., 20-50 mM) and pH to maintain the stability and activity of the

target protein.

Lysate Preparation: Resuspend the cell pellet in the POPSO-containing lysis buffer and

proceed with cell disruption.

Chromatography: Equilibrate the chromatography column with the POPSO-containing buffer

and perform the purification steps according to the specific chromatography method.

Fraction Analysis: Analyze the collected fractions for the presence and purity of the target

protein.

Signaling Pathways
Currently, there is no evidence to suggest that POPSO directly activates or inhibits specific

intracellular signaling pathways in the classical sense of a signaling molecule. Its primary

documented biological effect is the direct inhibition of the mitochondrial chloride uniport, which

is a biophysical interaction rather than the initiation of a signaling cascade. Researchers using

POPSO in cell-based assays should be aware that downstream consequences of altered
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mitochondrial ion flux could indirectly influence cellular signaling, but POPSO itself is not

considered a signaling molecule.

Conclusion
1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- (POPSO) is a versatile and

widely used biological buffer with well-defined physicochemical properties. While its primary

function is to maintain pH stability in a variety of experimental settings, it is crucial for

researchers to be aware of its potential biological activities, particularly the inhibition of

mitochondrial chloride uniport. The experimental protocols provided in this guide offer a starting

point for the effective use of POPSO in the laboratory. As with any experimental reagent,

careful consideration of its potential off-target effects is necessary to ensure the validity and

accuracy of research findings. Further investigation into the mechanisms of its biological

interactions will continue to refine our understanding and application of this valuable research

tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1630553?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

